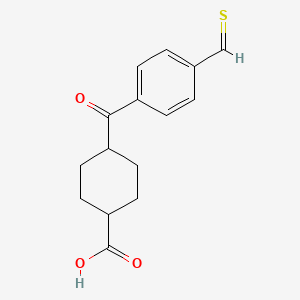
(S)-amino(4-ethoxyphenyl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-amino(4-ethoxyphenyl)methanol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, an ethoxyphenyl group, and a methanol moiety, making it a versatile intermediate in organic synthesis and pharmaceutical development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-amino(4-ethoxyphenyl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, often a substituted benzene derivative.
Functional Group Introduction:
Chiral Amino Alcohol Formation: The key step involves the formation of the chiral amino alcohol. This can be achieved through asymmetric reduction of a corresponding ketone or by using chiral catalysts to introduce the amino group.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-amino(4-ethoxyphenyl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring or the amino group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, ketones, aldehydes, and different amino alcohols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-amino(4-ethoxyphenyl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-amino(4-ethoxyphenyl)methanol hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-amino(4-ethoxyphenyl)methanol hydrochloride: The enantiomer of the compound, which may have different biological activity and properties.
4-ethoxyphenylmethanol: A related compound lacking the amino group, used in different synthetic applications.
4-ethoxyphenylamine: A compound with similar structural features but different functional groups, used in various chemical syntheses.
Uniqueness
(S)-amino(4-ethoxyphenyl)methanol hydrochloride is unique due to its chiral nature and the presence of both amino and ethoxy groups, which confer specific reactivity and potential biological activity. This makes it a valuable intermediate in asymmetric synthesis and drug development.
Eigenschaften
Molekularformel |
C9H14ClNO2 |
|---|---|
Molekulargewicht |
203.66 g/mol |
IUPAC-Name |
(S)-amino-(4-ethoxyphenyl)methanol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-2-12-8-5-3-7(4-6-8)9(10)11;/h3-6,9,11H,2,10H2,1H3;1H/t9-;/m0./s1 |
InChI-Schlüssel |
JWZIZSWXZNHRHW-FVGYRXGTSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)[C@@H](N)O.Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11756268.png)
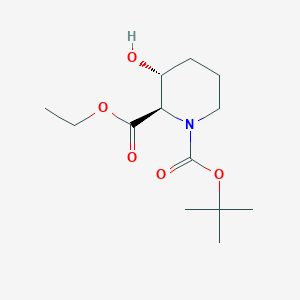
![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B11756290.png)
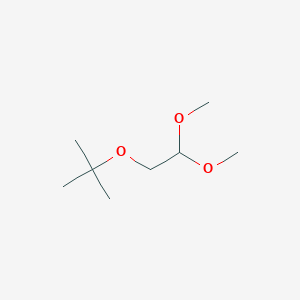

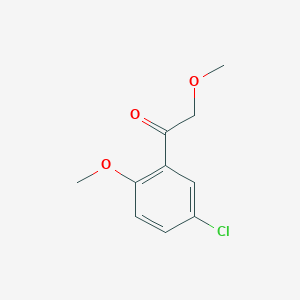

![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine-1,7-diol](/img/structure/B11756325.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
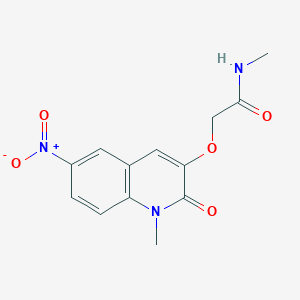
![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
